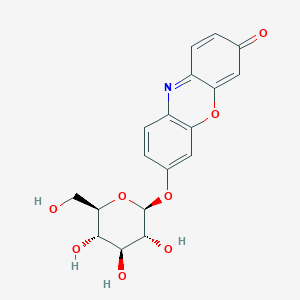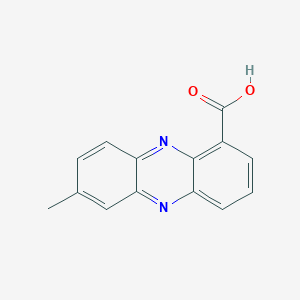
7-甲基吩嗪-1-羧酸
描述
7-Methylphenazine-1-carboxylic acid is a derivative of phenazine-1-carboxylic acid, a natural product found in microbial metabolites of Pseudomonads and Streptomycetes. This compound is recognized for its broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.
科学研究应用
7-Methylphenazine-1-carboxylic acid has a wide range of scientific research applications, including:
Biology: Exhibits antimicrobial and antifungal activities, making it useful in studying microbial interactions and developing new antibiotics.
Medicine: Shows antitumor properties, making it a candidate for cancer research and drug development.
Industry: Used in the development of dyes and pigments due to its stable and vibrant coloration.
作用机制
Mode of Action
As these receptors have a role as a major mediator of inflammation and/or a role for prostanoid signaling in activity-dependent plasticity, the symptoms of pain are temporarily reduced .
Biochemical Pathways
. This suggests that 7-MPCA might also be involved in similar biochemical pathways.
Result of Action
Additional evidence indicated that reactive oxygen species generation preceded PCA-induced microbe and cancer cell death . This suggests that 7-MPCA might have similar effects.
Action Environment
. This suggests that the action of 7-MPCA might also be influenced by similar environmental factors.
生化分析
Biochemical Properties
The biochemical properties of 7-Methylphenazine-1-carboxylic acid are not well-studied. Phenazine derivatives are known to interact with various enzymes, proteins, and other biomolecules. These interactions often involve binding to target molecules, altering their function or activity.
Cellular Effects
Phenazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phenazine derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Phenazine derivatives have been shown to have effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Phenazine derivatives have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Phenazine derivatives have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Phenazine derivatives have been shown to interact with transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Phenazine derivatives have been shown to localize to specific compartments or organelles, influenced by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of phenazines, including 7-Methylphenazine-1-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:
Wohl–Aue Method: This involves the condensation of o-phenylenediamine with glyoxal or its derivatives.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2C-units.
Reductive Cyclization: This involves the reductive cyclization of diphenylamines.
Oxidative Cyclization: This method uses the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-catalyzed N-arylation: This involves the palladium-catalyzed N-arylation of suitable precursors.
Industrial Production Methods: Industrial production of 7-Methylphenazine-1-carboxylic acid typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability.
化学反应分析
Types of Reactions: 7-Methylphenazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phenazine ring structure.
Substitution: Substitution reactions can introduce different functional groups into the phenazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium tetrahydroborate and sodium ethanolate in ethanol are commonly used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.
相似化合物的比较
Phenazine-1-carboxylic acid: The parent compound with similar biological activities.
Pyocyanin: A phenazine derivative with potent antimicrobial properties.
Phenazine-1,6-dicarboxylic acid: Another derivative with distinct chemical properties.
Uniqueness: 7-Methylphenazine-1-carboxylic acid is unique due to its specific methyl group substitution, which enhances its biological activity and stability compared to other phenazine derivatives .
属性
IUPAC Name |
7-methylphenazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-8-5-6-10-12(7-8)15-11-4-2-3-9(14(17)18)13(11)16-10/h2-7H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZYLUDVFLLAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=CC=CC(=C3N=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549577 | |
| Record name | 7-Methylphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103942-88-7 | |
| Record name | 7-Methylphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


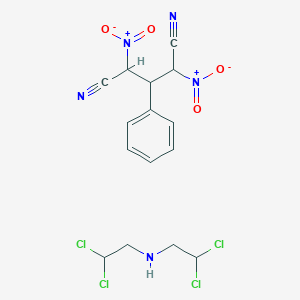
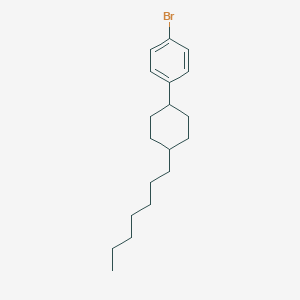
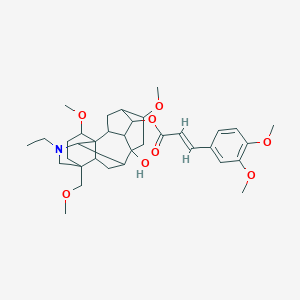
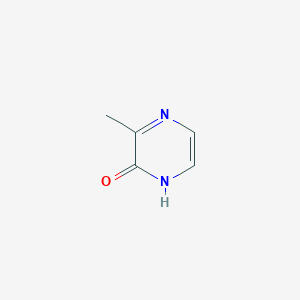

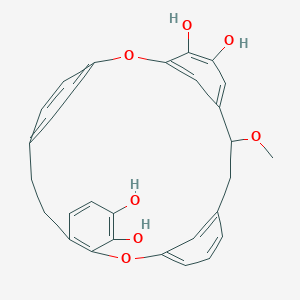
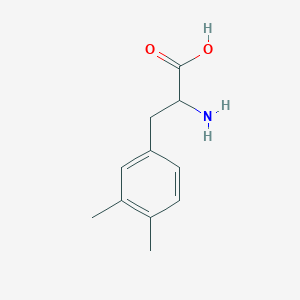
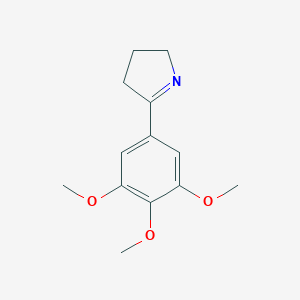
![4-bromo-2-methyl-5-[(1R)-1,2,2-trimethylcyclopent-3-en-1-yl]phenol](/img/structure/B25092.png)

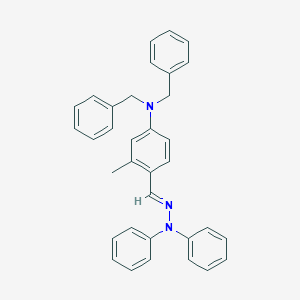
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
